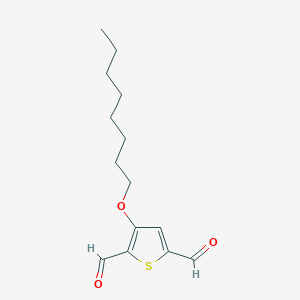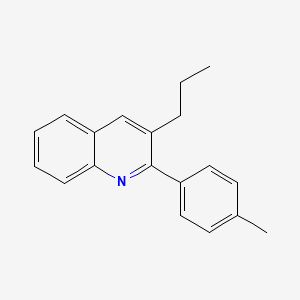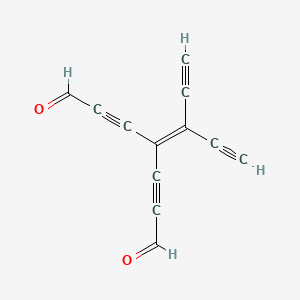
3-(Octyloxy)thiophene-2,5-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Octyloxy)thiophene-2,5-dicarbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a sulfur-containing heterocycle, and the presence of the octyloxy group and dicarbaldehyde functionalities makes this compound particularly interesting for various applications in materials science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Octyloxy)thiophene-2,5-dicarbaldehyde typically involves the functionalization of thiophene derivatives. One common method is the alkylation of thiophene-2,5-dicarbaldehyde with octyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Octyloxy)thiophene-2,5-dicarbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: 3-(Octyloxy)thiophene-2,5-dicarboxylic acid.
Reduction: 3-(Octyloxy)thiophene-2,5-dimethanol.
Substitution: 3-(Octyloxy)-4-bromo-thiophene-2,5-dicarbaldehyde (for bromination).
Wissenschaftliche Forschungsanwendungen
3-(Octyloxy)thiophene-2,5-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(Octyloxy)thiophene-2,5-dicarbaldehyde largely depends on its application. In organic electronics, its role as a conjugated system allows for efficient charge transport and light absorption. The presence of the octyloxy group enhances solubility and processability, making it suitable for use in solution-based fabrication techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene-2,5-dicarbaldehyde: Lacks the octyloxy group, making it less soluble and less processable in organic solvents.
3-(Hexyloxy)thiophene-2,5-dicarbaldehyde: Similar structure but with a shorter alkyl chain, which may affect its solubility and electronic properties.
3-(Octyloxy)thiophene-2,5-dicarboxylic acid: Oxidized form with carboxylic acid groups instead of aldehydes.
Uniqueness
3-(Octyloxy)thiophene-2,5-dicarbaldehyde is unique due to the presence of the octyloxy group, which enhances its solubility and processability. This makes it particularly useful in applications where solution-based processing is required, such as in the fabrication of organic electronic devices .
Eigenschaften
CAS-Nummer |
486396-62-7 |
|---|---|
Molekularformel |
C14H20O3S |
Molekulargewicht |
268.37 g/mol |
IUPAC-Name |
3-octoxythiophene-2,5-dicarbaldehyde |
InChI |
InChI=1S/C14H20O3S/c1-2-3-4-5-6-7-8-17-13-9-12(10-15)18-14(13)11-16/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
VELRDEZLRTVVBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=C(SC(=C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)

![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![1-{2-Chloro-6-[4-(morpholine-4-sulfonyl)phenoxy]phenyl}methanamine](/img/structure/B14233783.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)
